![molecular formula C9H14S B13965279 Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- CAS No. 33312-98-0](/img/structure/B13965279.png)
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]heptane-2-thione, 3,3-dimethyl- is a bicyclic compound with a unique structure that includes a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfur-containing reagents. One common method is the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with Lawesson’s reagent under reflux conditions . This reaction converts the ketone group to a thione group, yielding the desired compound.
Industrial Production Methods
While specific industrial production methods for Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The thione group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired product
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions with thione-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Similar structure but with a methylene group instead of a thione group.
Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-: Contains a dione group instead of a thione group.
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: Contains a ketone group instead of a thione group.
Uniqueness
Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl- is unique due to the presence of the thione group, which imparts different chemical reactivity compared to its analogs with methylene, dione, or ketone groups. This makes it valuable for specific synthetic applications and potential biological activities.
Propriétés
Numéro CAS |
33312-98-0 |
|---|---|
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
3,3-dimethylbicyclo[2.2.1]heptane-2-thione |
InChI |
InChI=1S/C9H14S/c1-9(2)7-4-3-6(5-7)8(9)10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
LIZSKRUVSJUPNM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



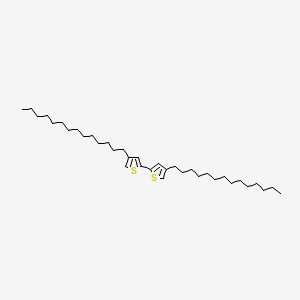
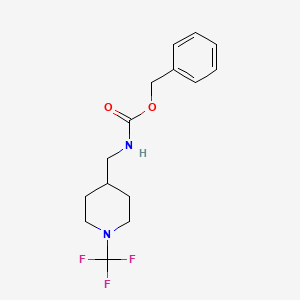
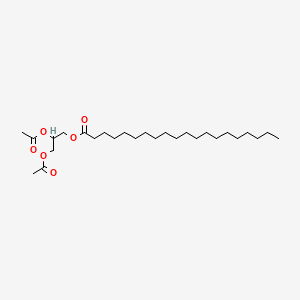

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)

![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)

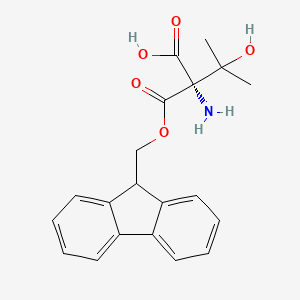
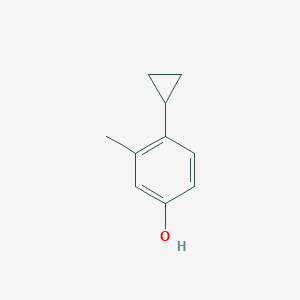
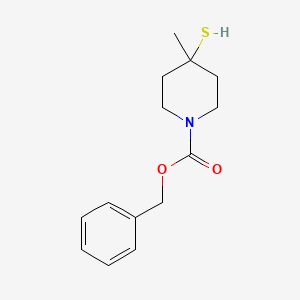
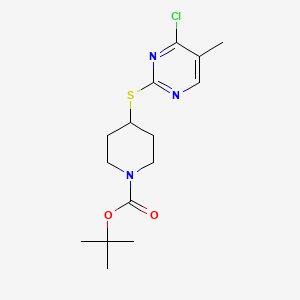
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
